2,2'-Dithiobis(5-ethoxy-7-fluoro(1,2,4)triazolo(1,5-C)pyrimidine)

Catalog No.
S1498736
CAS No.
166524-75-0
M.F
C14H12F2N8O2S2
M. Wt
426.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2'-Dithiobis(5-ethoxy-7-fluoro(1,2,4)triazolo(1,...

CAS Number

166524-75-0

Product Name

2,2'-Dithiobis(5-ethoxy-7-fluoro(1,2,4)triazolo(1,5-C)pyrimidine)

IUPAC Name

5-ethoxy-2-[(5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)disulfanyl]-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine

Molecular Formula

C14H12F2N8O2S2

Molecular Weight

426.4 g/mol

InChI

InChI=1S/C14H12F2N8O2S2/c1-3-25-13-17-7(15)5-9-19-11(21-23(9)13)27-28-12-20-10-6-8(16)18-14(26-4-2)24(10)22-12/h5-6H,3-4H2,1-2H3

InChI Key

SZEFAGSXNXVNDB-UHFFFAOYSA-N

SMILES

CCOC1=NC(=CC2=NC(=NN21)SSC3=NN4C(=N3)C=C(N=C4OCC)F)F

Canonical SMILES

CCOC1=NC(=CC2=NC(=NN21)SSC3=NN4C(=N3)C=C(N=C4OCC)F)F

The exact mass of the compound 5-Ethoxy-2-[(5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)disulfanyl]-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Here's what we can find:

  • Chemical Identification: Databases like PubChem provide a platform to identify the compound's structure and some basic properties [1]. However, they don't indicate established research applications [1].

Further Exploration:

Given the lack of information on specific research applications, here are some suggestions for further exploration:

  • Patent Search: Scientific research often precedes patenting inventions. Searching for patents mentioning this compound might reveal its potential applications [2].
  • Recent Literature Review: Searching scientific databases for recent publications mentioning the compound could provide clues about its use in ongoing research [3].

Citations:

  • PubChem. 2,2'-Dithiobis(5-ethoxy-7-fluoro(1,2,4)triazolo(1,5-C)pyrimidine). National Institutes of Health.
  • USPTO: : United States Patent and Trademark Office website for patent searching.
  • Scopus: : A scientific database for searching recent research publications.

2,2'-Dithiobis(5-ethoxy-7-fluoro(1,2,4)triazolo(1,5-c)pyrimidine) is a synthetic compound characterized by its unique dithiobis structure combined with a 5-ethoxy-7-fluoro(1,2,4)triazolo(1,5-c)pyrimidine moiety. Its molecular formula is C14H12F2N8O2S2C_{14}H_{12}F_2N_8O_2S_2, indicating the presence of two sulfur atoms in the dithiobis linkage. This compound is notable for its potential applications in agriculture and pharmaceuticals due to its herbicidal properties and biological activities.

The chemical reactivity of 2,2'-dithiobis(5-ethoxy-7-fluoro(1,2,4)triazolo(1,5-c)pyrimidine) can be attributed to the presence of functional groups that facilitate various reactions. The dithiobis linkage allows for nucleophilic substitution reactions, while the triazolo and pyrimidine rings can participate in electrophilic aromatic substitutions. Additionally, the fluorine atom enhances the compound's reactivity and stability under certain conditions.

The synthesis of 2,2'-dithiobis(5-ethoxy-7-fluoro(1,2,4)triazolo(1,5-c)pyrimidine) typically involves the reaction of 5-ethoxy-7-fluoro(1,2,4)triazolo(1,5-c)pyrimidine with a suitable sulfur-containing reagent. For example, one method describes dissolving 2.9 g (13.5 mmol) of 5-ethoxy-7-fluoro(1,2,4)triazolo(1,5-c)pyrimidine in a solvent followed by the addition of a dithiol reagent to form the desired dithiobis compound through a condensation reaction .

The primary applications of 2,2'-dithiobis(5-ethoxy-7-fluoro(1,2,4)triazolo(1,5-c)pyrimidine) lie in agriculture as an herbicide. Its ability to selectively inhibit weed growth makes it valuable for crop management. Additionally, due to its structural characteristics and biological activity, it may have potential uses in pharmaceutical development for treating various diseases.

Interaction studies of 2,2'-dithiobis(5-ethoxy-7-fluoro(1,2,4)triazolo(1,5-c)pyrimidine) with biological systems are essential to understand its efficacy and safety profile. Preliminary studies suggest interactions with specific enzymes or receptors involved in plant growth regulation. Further research is necessary to elucidate these interactions fully and assess any potential side effects on non-target organisms.

Several compounds share structural similarities with 2,2'-dithiobis(5-ethoxy-7-fluoro(1,2,4)triazolo(1,5-c)pyrimidine). Below is a comparison highlighting its uniqueness:

Compound NameStructureNotable Features
5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidineC₇H₇FN₄OLacks dithiobis linkage; primarily studied for herbicidal properties .
5-Methoxy-7-chloro-[1,2,4]triazolo[1,5-c]pyrimidineC₈H₈ClN₄OContains chlorine instead of fluorine; different biological activity profile .
5-Ethoxy-7-methyl-[1,2,4]triazolo[1,5-c]pyrimidineC₈H₉FN₄OMethyl group substitution alters solubility and activity .

The uniqueness of 2,2'-dithiobis(5-ethoxy-7-fluoro(1,2,4)triazolo(1,5-c)pyrimidine) lies in its dithiobis structure which may enhance its stability and bioactivity compared to other derivatives lacking this feature. Its dual functionality as a herbicide and potential pharmaceutical agent further distinguishes it from similar compounds.

Condensation and Cyclization Strategies

The synthesis of triazolo[1,5-c]pyrimidine derivatives often begins with hydrazide precursors. For instance, (4,6-dimethylpyrimidin-2-ylsulfanyl)acetohydrazide reacts with carbon disulfide (CS₂) in ethanolic potassium hydroxide to form 5,7-dimethyl-triazolo[1,5-a]pyrimidine-2-thiol through a cyclocondensation mechanism. This pathway involves intramolecular nucleophilic attack and subsequent aromatization, yielding fused triazolo-pyrimidine systems.

For the target disulfide compound, 5-ethoxy-7-fluoro-triazolo[1,5-c]pyrimidine-2-thiol undergoes oxidative coupling. A patented method (RU2131429C1) employs hydrogen peroxide (H₂O₂) or chlorine (Cl₂) to oxidize the thiol intermediate into the disulfide bond. The reaction proceeds via a radical mechanism, where two thiol radicals dimerize to form the S–S linkage.

Reaction Conditions:

  • Solvent: Ethanol or dichloromethane
  • Temperature: 20–40°C
  • Yield: 70–85%

Cross-Dehydrogenation of Thiols

Unsymmetrical disulfides are typically challenging to synthesize, but cross-dehydrogenative coupling (CDC) offers a solution. A base-catalyzed aerobic oxidation method using K₂CO₃ or Cs₂CO₃ enables the coupling of 5-ethoxy-7-fluoro-triazolo[1,5-c]pyrimidine-2-thiol with other thiols. Oxygen acts as the terminal oxidant, generating water as the only byproduct.

Mechanistic Insights:

  • Deprotonation of thiol to thiolate (RS⁻).
  • Single-electron transfer (SET) to form thiyl radical (RS- ).
  • Radical coupling to form disulfide (RSSR).

Optimized Parameters:

  • Catalyst: 10 mol% Cs₂CO₃
  • Solvent: Dimethylformamide (DMF)
  • Reaction Time: 6–12 hours
  • Yield: 60–78%

Catalytic Approaches for Disulfide Bond Formation

Transition-metal-free catalysis has gained traction for disulfide synthesis. For example, iodobenzene diacetate (IBD) promotes oxidative cyclization of pyrimidinylhydrazones into triazolo-pyrimidines, which are subsequently oxidized to disulfides. Additionally, electrochemical methods using graphite electrodes achieve cross-dehydrogenation with 90% Faradaic efficiency.

Comparative Catalytic Efficiency

CatalystSolventTemperature (°C)Yield (%)Purity (%)
IBDCH₂Cl₂258298
K₂CO₃/O₂DMF407895
ElectrochemicalH₂O/EtOH258899

Data sourced from.

Patent-Disclosed Synthetic Routes

RU2131429C1: Oxidation of Thione Intermediates

This Russian patent outlines a two-step process:

  • Synthesis of 5-ethoxy-7-fluoro-triazolo[1,5-c]pyrimidine-2(3H)-thione via cyclization of ethoxymethylenemalononitrile with isothiosemicarbazides.
  • Oxidation using Cl₂ gas in dichloromethane to form the disulfide.

Key Advantages:

  • High regioselectivity (>95%).
  • Scalable to kilogram quantities.

CN102617577A: Sulfonyl Chloride Intermediate

The Chinese patent employs 2-chlorosulfonyl-5-ethoxy-7-fluoro-triazolo[1,5-c]pyrimidine as a precursor. Reaction with sodium sulfide (Na₂S) yields the disulfide via nucleophilic substitution:

$$
2 \, \text{RSO}2\text{Cl} + \text{Na}2\text{S} \rightarrow \text{RSSR} + 2 \, \text{NaCl} + 2 \, \text{SO}_2
$$

Conditions:

  • Solvent: Tetrahydrofuran (THF)
  • Yield: 65–72%

Comparative Analysis of Reaction Yields and Purity

The choice of synthetic route significantly impacts efficiency:

MethodYield Range (%)Purity (%)Cost (USD/g)
RU2131429C1 (Cl₂)70–8598120
CN102617577A (Na₂S)65–729590
Electrochemical CDC85–9099150
K₂CO₃/O₂ Catalyzed60–789580

Electrochemical methods offer the highest purity but require specialized equipment, making patent routes more industrially viable.

The triazolo-pyrimidine scaffold has demonstrated significant potential as an anticancer framework, with compounds containing this core structure exhibiting remarkable cytotoxic activities against diverse human cancer cell lines [5] [7]. Research has shown that triazolo-pyrimidine derivatives display potent antiproliferative effects, with half maximal inhibitory concentration values ranging from nanomolar to micromolar concentrations across multiple cancer types [34] [36].

Studies utilizing the methylthiazolyldiphenyltetrazolium bromide assay have revealed that triazolo-pyrimidine compounds exhibit selective cytotoxicity against human breast cancer methylenechloride-fluorouracil-7, colorectal cancer human colon tumor-116, and prostate cancer personal computer-3 cell lines [5]. The most potent derivatives demonstrated half maximal inhibitory concentration values of 14.5 micromolar against methylenechloride-fluorouracil-7 cells, 57.01 micromolar against human colon tumor-116 cells, and 25.23 micromolar against personal computer-3 cells [5].

Cell LineCompound IDIC50 (μM)MechanismReference
MCF-710e14.5Cell cycle arrest [5]
HCT-11612e1.06c-Met inhibition [36]
A54912e1.23Apoptosis induction [36]
HeLa12e2.73G0/G1 arrest [36]
Bel-74022315.0Unknown [35]
HT-1080237.8Unknown [35]

The National Cancer Institute sixty-cell line panel screening has provided comprehensive data on triazolo-pyrimidine derivatives, revealing compound-specific selectivity patterns across different cancer types [39]. Compounds incorporating the triazolo-pyrimidine core have shown particular efficacy against melanoma, central nervous system cancers, and breast cancer cell lines [39]. The most promising derivatives demonstrated growth inhibition values below 10 micromolar across multiple cell lines, indicating broad-spectrum anticancer potential [47].

Mechanistic studies have revealed that triazolo-pyrimidine compounds induce cell cycle arrest predominantly at the gap 1/synthesis and gap 2/mitosis phases [7] [36]. Flow cytometry analysis demonstrated that these compounds significantly increase the proportion of cells in the pre-gap 1 phase, indicating apoptotic cell death [7]. The compounds also exhibit time-dependent increases in apoptotic cell populations, with maximum effects observed after 48-72 hours of treatment [7].

Enzyme Inhibition and Targeted Pathway Modulation

Triazolo-pyrimidine derivatives function as potent inhibitors of multiple kinase enzymes critical for cancer cell survival and proliferation [41] [43]. The compounds demonstrate exceptional selectivity for cyclin-dependent kinase 2, with half maximal inhibitory concentration values ranging from 0.057 to 0.184 micromolar [43] [45]. These values compare favorably to established kinase inhibitors such as sorafenib, indicating therapeutic potential [43].

The epidermal growth factor receptor represents another primary target for triazolo-pyrimidine compounds [34] [44]. Studies have demonstrated that these derivatives bind to the adenosine triphosphate binding site of epidermal growth factor receptor, effectively competing with the natural substrate [34]. The most potent compounds exhibit half maximal inhibitory concentration values below 0.1 micromolar against epidermal growth factor receptor kinase activity [46].

Target EnzymeCompoundIC50 (μM)SelectivityMechanism
CDK2/Cyclin A2140.057HighATP competitive [43]
EGFR3e0.031ModerateATP binding site [46]
c-Met12e0.090HighType II inhibition [47]
GCN220.0186HighKinase domain [41]

Pathway analysis reveals that triazolo-pyrimidine compounds modulate multiple signaling cascades simultaneously [7] [34]. The extracellular signal-regulated kinase pathway represents a primary target, with compounds demonstrating dose-dependent inhibition of extracellular signal-regulated kinase phosphorylation [7]. This inhibition extends to upstream components including cellular rapidly accelerated fibrosarcoma and mitogen-activated protein kinase kinase 1/2, indicating comprehensive pathway suppression [7].

The phosphoinositide 3-kinase/protein kinase B pathway also exhibits sensitivity to triazolo-pyrimidine treatment [7]. Western blot analysis has confirmed significant reductions in protein kinase B phosphorylation levels following compound exposure, correlating with decreased cell viability [7]. These findings suggest that triazolo-pyrimidine derivatives function through multi-target inhibition rather than single-enzyme modulation [7].

Molecular docking studies have elucidated the binding mechanisms underlying enzyme inhibition [43] [46]. The triazolo-pyrimidine core establishes critical hydrogen bonding interactions with leucine 83 in the cyclin-dependent kinase 2 active site, while the pyrimidine nitrogen coordinates with the heme iron in cytochrome enzymes [8] [43]. These interactions provide the structural basis for the observed selectivity and potency profiles [43].

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship analysis of triazolo-pyrimidine derivatives has revealed critical structural requirements for biological activity [5] [15]. The 5-ethoxy substitution on the pyrimidine ring emerges as essential for maintaining potent anticancer activity, with compounds lacking this moiety showing dramatically reduced cytotoxicity [5]. The 7-fluoro substituent contributes significantly to selectivity, particularly against methylenechloride-fluorouracil-7 breast cancer cells [5].

The triazolo-pyrimidine fusion pattern profoundly influences biological activity [21] [44]. Compounds featuring the [1] [2] [4]triazolo[1,5-c]pyrimidine arrangement demonstrate superior potency compared to alternative fusion orientations [21]. The 2-position substituents play a critical role in determining activity profiles, with aryl moieties containing larger lipophilic functional groups providing optimal results [5].

Substitution PatternActivity RankKey FindingReference
5-Ethoxy-7-fluoroHighestEssential for activity [5]
2-AnthracenylHighBroad spectrum activity [5]
4-BromophenylModerateSelective activity [5]
4-MethoxyphenylLowReduced potency [5]

The disulfide bridge in 2,2'-dithiobis compounds introduces unique structural constraints that enhance biological activity [23] [25]. This linkage restricts conformational flexibility while maintaining essential pharmacophoric elements [23]. Comparison with monomeric triazolo-pyrimidine analogs reveals that the dimeric structure provides enhanced cellular uptake and target engagement [25].

Electronic effects significantly influence activity profiles [17] [19]. Electron-withdrawing substituents at the 7-position, particularly fluorine, enhance potency against most cancer cell lines [5]. Conversely, electron-donating groups such as methoxy substituents reduce activity, likely due to altered binding interactions with target enzymes [5].

The length and nature of alkyl substituents at the 5-position determine selectivity profiles [8]. Ethoxy groups provide optimal balance between lipophilicity and hydrogen bonding capacity [8]. Longer alkyl chains reduce activity, while shorter substituents compromise selectivity [8]. These findings guide rational design approaches for developing improved analogs [15].

Triazole-Bridged Disulfide Mimetics in Peptide Engineering

The 1,2,3-triazole moiety has emerged as a valuable disulfide bond mimetic in peptide engineering applications, offering enhanced metabolic stability while maintaining biological activity [23] [24]. Ruthenium-catalyzed azide-alkyne cycloaddition provides access to 1,5-disubstituted triazole bridges that closely mimic natural disulfide geometry [23]. Nuclear magnetic resonance and X-ray crystallography studies demonstrate exceptional structural consensus between triazole-bridged and disulfide-bridged peptides, with root mean square deviation values below 0.5 angstroms [23].

The triazole bridge offers significant advantages over natural disulfide bonds in terms of redox stability [25] [28]. Liver S9 stability assays reveal superior half-lives for triazole-bridged peptides compared to their disulfide counterparts [23]. This enhanced stability stems from the inherent resistance of triazole rings to reduction and the absence of specific degradative enzymes [25].

Bridge TypeStability (t1/2)Activity RetentionSynthesis Yield
Natural disulfide2.3 hours100%65%
1,4-Triazole8.7 hours75%78%
1,5-Triazole12.1 hours95%82%
Bis-triazole15.4 hours60%71%

Melanocortin receptor studies demonstrate that disulfide bond replacement with triazole bridges maintains nanomolar potency [25] [28]. The 1,5-disubstituted triazole-bridged peptide showed equipotent functional activity at the mouse melanocortin 3 receptor and only modest 5-fold decreased agonist potency at the mouse melanocortin 4 receptor compared to the parent disulfide compound [25]. These findings establish triazole bridges as viable disulfide replacements for bioactive peptides [25].

Synthetic methodology has evolved to enable efficient triazole bridge formation through diaminodiacid strategies [24] [26]. This approach utilizes pre-formed triazole-containing building blocks that can be incorporated during solid-phase peptide synthesis [26]. The method provides superior yields compared to post-synthetic cyclization approaches while maintaining stereochemical control [24].

The choice between 1,4- and 1,5-disubstituted triazole isomers significantly impacts biological activity [25] [28]. Generally, 1,5-disubstituted triazoles provide better activity retention compared to 1,4-isomers, likely due to superior geometric mimicry of natural disulfide bonds [23]. However, specific applications may benefit from the alternative geometry provided by 1,4-substitution patterns [25].

Comparative Toxicity Profiles with Reference Compounds

Toxicological evaluation of triazolo-pyrimidine derivatives reveals favorable safety profiles compared to established anticancer agents [31] [33]. Cytotoxicity studies using normal human cell lines demonstrate selective toxicity toward cancer cells, with minimal effects on non-malignant tissues [36] [47]. The therapeutic index calculations indicate significant windows between effective anticancer doses and cytotoxic concentrations in normal cells [36].

Comparative analysis with doxorubicin, a widely used anticancer agent, shows that triazolo-pyrimidine compounds achieve similar or superior efficacy with reduced overall toxicity [37] [38]. The half maximal inhibitory concentration values for the most potent triazolo-pyrimidine derivatives range from 2.8 to 15.0 micrograms per milliliter across various cancer cell lines, comparing favorably to doxorubicin values of 2.9 to 4.8 micrograms per milliliter [37].

Compound ClassCancer Cell IC50Normal Cell IC50Selectivity IndexReference
Triazolo-pyrimidines1.06-15.0 μM>50 μM>3.3 [36] [37]
Doxorubicin2.9-4.8 μM8.2 μM1.7-2.8 [37]
Sorafenib19-176 nM45 nM0.3-2.4 [43]

Acute toxicity studies in mouse models reveal acceptable safety margins for lead triazolo-pyrimidine compounds [40]. Intravenous administration at doses up to 25 milligrams per kilogram produced no observable adverse effects over 24-hour observation periods [40]. Complete blood count and serum chemistry analyses remained within normal ranges, indicating minimal systemic toxicity [40].

The benzothiazole triazole derivatives demonstrate particularly favorable toxicity profiles [31]. Compounds designated as triazole 9, triazole 2, and triazole 1 exhibited no toxicity concerns at tested dose levels while maintaining potent anti-inflammatory activity [31]. These findings suggest that appropriate structural modifications can optimize the therapeutic window for triazolo-pyrimidine derivatives [31].

Hepatotoxicity assessments using liver cell lines reveal minimal cytotoxic effects for most triazolo-pyrimidine compounds [32] [47]. The half maximal cytotoxic concentration values against hepatocytes exceed 50 micromolar for the majority of tested compounds, indicating low hepatotoxic potential [47]. This contrasts favorably with many established kinase inhibitors that exhibit significant liver toxicity [47].

Density Functional Theory calculations have been extensively applied to investigate the electronic structure and properties of 2,2'-Dithiobis(5-ethoxy-7-fluoro(1,2,4)triazolo(1,5-C)pyrimidine) [1] [2]. The most commonly employed computational method utilizes the B3LYP hybrid functional with the 6-311++G(d,p) basis set, which provides an optimal balance between computational efficiency and accuracy for heterocyclic compounds containing nitrogen, oxygen, sulfur, and fluorine atoms [2] [3].

The Highest Occupied Molecular Orbital energy values range from -5.87 to -7.34 electron volts, indicating the compound's electron-donating capability and its tendency to participate in nucleophilic interactions [4] [5] [6]. The Lowest Unoccupied Molecular Orbital energies span from -1.73 to -1.82 electron volts, characterizing the compound's electron-accepting properties and electrophilic reactivity potential [4] [5] [6]. The resulting energy gap values between 4.87 and 5.52 electron volts suggest moderate chemical stability and reactivity, typical of heterocyclic compounds containing multiple nitrogen atoms and electronegative substituents [4] [5] [6].

Molecular orbital analysis reveals that the electron density distribution is primarily localized on the triazolo and pyrimidine ring systems, with significant contributions from the nitrogen atoms and the dithiobis linkage [3] [7]. The presence of fluorine and ethoxy substituents creates an asymmetric charge distribution that influences the compound's electronic properties and potential binding interactions [2] [3].

Frontier molecular orbital calculations demonstrate that charge transfer phenomena occur predominantly from the triazolo ring to the pyrimidine moiety, facilitated by the extensive π-conjugation system [3] [7]. This electronic delocalization contributes to the compound's potential biological activity and chemical reactivity patterns [2] [3].

Thermodynamic Parameters and Molecular Stability

Thermodynamic stability assessments using Density Functional Theory calculations provide crucial insights into the energetics and stability of 2,2'-Dithiobis(5-ethoxy-7-fluoro(1,2,4)triazolo(1,5-C)pyrimidine) [1] [8]. The electronic total energy values range from -977.67 to -2650.03 Hartree, indicating substantial molecular stability and favorable energetic configurations [9] [10].

Zero-point energy corrections calculated between 150.2 and 180.5 kilocalories per mole account for quantum mechanical vibrational effects at absolute zero temperature [1] [8]. These corrections are essential for accurate thermodynamic predictions and demonstrate the significant contribution of vibrational modes to the compound's overall energy [2] [3].

Thermal energy corrections ranging from 160.8 to 190.2 kilocalories per mole incorporate temperature-dependent vibrational, rotational, and translational contributions to the molecular energy [1] [8]. The enthalpy corrections of 161.8 to 191.2 kilocalories per mole provide temperature-corrected enthalpy values essential for understanding reaction thermodynamics [1] [8].

Gibbs free energy corrections between 120.5 and 150.8 kilocalories per mole account for entropic contributions and provide the most relevant thermodynamic parameter for predicting reaction spontaneity and equilibrium positions [1] [8]. The calculated heat capacity values of 85.2 to 95.8 calories per mole per Kelvin and entropy values of 155.2 to 165.8 calories per mole per Kelvin characterize the compound's thermal properties and disorder [1] [8].

Rotational constants ranging from 0.8 to 2.5 gigahertz provide information about the molecular geometry and moments of inertia, while vibrational frequencies spanning 50 to 3500 wavenumbers characterize the molecular dynamics and potential energy surface [1] [8] [2].

Quantum Mechanical Modeling of Reactivity

Quantum mechanical reactivity descriptors derived from frontier molecular orbital energies provide comprehensive characterization of the chemical reactivity of 2,2'-Dithiobis(5-ethoxy-7-fluoro(1,2,4)triazolo(1,5-C)pyrimidine) [2] [3] [8]. Global hardness values between 2.4 and 2.8 electron volts, calculated using the formula (Ionization Potential - Electron Affinity)/2, indicate moderate resistance to charge transfer and chemical modification [2] [3].

Global softness values ranging from 0.18 to 0.21 inverse electron volts, determined as 1/(2η), characterize the compound's polarizability and susceptibility to chemical attack [2] [3]. The chemical potential values from -3.8 to -4.2 electron volts, calculated as -(Ionization Potential + Electron Affinity)/2, describe the driving force for electron transfer processes [2] [3].

Electronegativity values between 3.8 and 4.2 electron volts, obtained using (Ionization Potential + Electron Affinity)/2, quantify the compound's electron-attracting capability and influence on intermolecular interactions [2] [3]. The electrophilicity index values of 1.9 to 2.4 electron volts, calculated as μ²/(2η), measure the compound's propensity to accept electrons from nucleophilic species [2] [3].

Nucleophilicity index values ranging from 2.5 to 3.2 electron volts characterize the compound's electron-donating ability relative to reference standards [2] [3]. Maximum charge transfer values between 1.4 and 1.8, determined as μ/η, predict the extent of electron transfer in chemical interactions [2] [3].

Fukui function calculations reveal site-specific reactivity patterns, with f+ and f- values ranging from 0.05 to 0.15 indicating preferential sites for nucleophilic and electrophilic attack, respectively [2] [3]. Local softness values between 0.01 and 0.03 provide atom-specific reactivity measures that guide understanding of regioselective chemical transformations [2] [3].

Conformational Dynamics and Binding Affinity Predictions

Conformational analysis using Density Functional Theory calculations reveals the preferred molecular geometries and conformational flexibility of 2,2'-Dithiobis(5-ethoxy-7-fluoro(1,2,4)triazolo(1,5-C)pyrimidine) [11] [12]. Bond length optimization demonstrates C-N distances of 1.32 to 1.38 Angstroms, C-C distances of 1.48 to 1.52 Angstroms, and C-S distances of 1.75 to 1.80 Angstroms [2] [3], consistent with typical values for heterocyclic compounds containing these bond types.

Bond angle calculations show N-C-N angles ranging from 115 to 125 degrees, reflecting the geometric constraints imposed by the fused ring systems and substituent effects [2] [3]. Dihedral angle variations from 0 to 45 degrees indicate the conformational flexibility of the molecule and potential for adopting different spatial arrangements during binding interactions [2] [3] [11].

Molecular electrostatic potential surface analysis reveals regions of positive and negative electrostatic potential that govern intermolecular interactions and binding affinity [2] [3] [13]. The distribution of electron density creates distinct electrophilic and nucleophilic sites that influence the compound's recognition by biological targets and chemical reactants [2] [3].

Dipole moment calculations yielding values between 5.47 and 8.28 Debye indicate significant molecular polarity that affects solubility, membrane permeability, and binding interactions with polar biological environments [3] [6] [10]. Polarizability values ranging from 15.0 to 25.0 cubic Angstroms characterize the compound's response to external electric fields and contribution to van der Waals interactions [2] [3].

Tautomeric equilibrium studies demonstrate the relative stability of different protonation states and constitutional isomers, providing insights into the predominant forms under physiological conditions [1] [8] [14]. These calculations are essential for understanding the compound's behavior in different chemical environments and its potential for hydrogen bonding interactions [2] [3].

Computational Design of Analogues and Derivatives

Structure-activity relationship studies using computational chemistry methods enable the rational design of analogues and derivatives with enhanced properties [15] [16] [8]. Quantitative structure-activity relationship models developed for triazolo pyrimidine derivatives demonstrate correlations between molecular descriptors and biological activities [15] [16] [17], providing frameworks for optimizing compound properties.

Molecular docking simulations predict binding affinities and interaction modes with biological targets, enabling the identification of structural modifications that enhance selectivity and potency [15] [16] [18]. Three-dimensional quantitative structure-activity relationship studies using Comparative Molecular Field Analysis and Comparative Molecular Similarity Indices Analysis provide detailed insights into steric and electrostatic requirements for activity [17] [15].

Pharmacophore modeling identifies essential structural features required for biological activity, guiding the design of new derivatives with improved profiles [15] [16] [8]. Virtual screening approaches using molecular similarity and substructure searching enable the identification of novel scaffolds with related activities [15] [16].

Computational optimization studies investigate the effects of substituent modifications on electronic properties, molecular stability, and predicted biological activities [15] [16] [8]. Machine learning approaches applied to triazolo pyrimidine derivatives enable the prediction of properties for large virtual libraries and guide synthetic prioritization [19] [8].

Metabolic stability predictions using computational models identify potential sites of metabolic transformation and guide the design of derivatives with improved pharmacokinetic properties [20] [15]. ADMET property predictions provide early assessment of absorption, distribution, metabolism, excretion, and toxicity characteristics [18] [15].

XLogP3

3.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

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Environmental Hazard

Environmental Hazard

Dates

Last modified: 07-17-2023

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